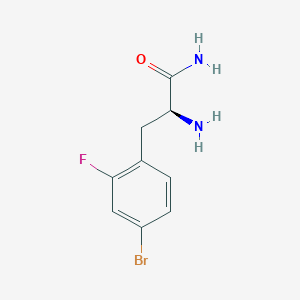

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide

Description

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide is a chiral small molecule characterized by a propanamide backbone substituted with a 4-bromo-2-fluoro-phenyl group at the β-position and an amino group at the α-position. The bromo and fluoro substituents on the phenyl ring enhance its electron-withdrawing properties and metabolic stability, which may influence binding affinity and pharmacokinetics .

Properties

Molecular Formula |

C9H10BrFN2O |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide |

InChI |

InChI=1S/C9H10BrFN2O/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H2,13,14)/t8-/m0/s1 |

InChI Key |

SGYBJIJRGLEKGO-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)C[C@@H](C(=O)N)N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Multicomponent Condensation and Reductive Ring Cleavage

One common approach starts with a three-component condensation of fluorinated benzaldehydes, N-acetylglycine or N-benzoylglycine, and acetic anhydride in the presence of sodium acetate to form oxazolones. These oxazolones undergo reductive ring cleavage with red phosphorus in hydroiodic acid to yield fluorinated phenylalanine analogues. Alternatively, hydrolysis followed by reduction can be used to obtain the amino acids.

| Step | Reactants | Conditions | Products | Yield/Notes |

|---|---|---|---|---|

| 1 | Fluorinated benzaldehyde, N-acetylglycine, acetic anhydride, sodium acetate | Room temperature, condensation | Oxazolones (52a–h) | High yield, no purification needed |

| 2 | Oxazolones (52a–h) | Red phosphorus, hydroiodic acid | Fluorinated phenylalanines (53a–h) | Efficient ring cleavage |

| 2 alt | Oxazolones hydrolyzed to acids (54a–h), then reduced | Reduction with P/HI | Amino acids (53a–h) | Two-step sequence alternative |

This method has been successfully applied to various fluorinated phenylalanine derivatives, including 3-bromo-4-fluoro substituted analogues.

Asymmetric Hydrogenation of α-Amidocinnamic Acid Intermediates

For the specific synthesis of (S)-3-bromo-4-fluoro-phenylalanine, the following route is notable:

- Reaction of 3-bromo-4-fluorobenzaldehyde with N-acetylglycine produces an intermediate α-amidocinnamic acid derivative.

- This intermediate undergoes transition-metal-catalyzed asymmetric hydrogenation using ferrocene-based ligands such as Me-BoPhoz.

- The reaction yields the N-acetyl-L-phenylalanine derivative with high enantiomeric excess (up to 94% ee).

- Subsequent enzymatic hydrolysis with an acylase under mild conditions (pH 8.0, 40 °C, 4 days) and cobalt chloride as co-factor provides the target (S)-amino acid with >99% ee.

| Step | Reactants | Catalyst/Conditions | Product | Enantiomeric Excess (ee) | Yield/Notes |

|---|---|---|---|---|---|

| 1 | 3-bromo-4-fluorobenzaldehyde + N-acetylglycine | Condensation, no purification needed | α-Amidocinnamic acid intermediate (63) | N/A | High yield |

| 2 | Intermediate (63) | Asymmetric hydrogenation, Me-BoPhoz ligand, transition metal catalyst | N-acetyl-L-phenylalanine derivative (64) | 94% ee | Complete conversion |

| 3 | Derivative (64) | Enzymatic hydrolysis, acylase, CoCl2 co-factor, pH 8.0, 40 °C, 4 days | (S)-3-bromo-4-fluoro-phenylalanine (65) | >99% ee | Single isomer obtained |

This method offers a stereoselective route to the desired (S)-enantiomer with high optical purity.

Erlenmeyer Azalactone Method for Difluorophenylalanines

Another reported method involves:

- Multicomponent reaction of fluorinated aldehydes with acetylglycine and acetic anhydride to form azalactones.

- Basic hydrolysis of azalactones followed by catalytic hydrogenation yields racemic difluorinated phenylalanines.

- Enzymatic resolution using Bacillus sp. protease selectively hydrolyzes one enantiomer, allowing isolation of the (S)-N-acetyl acid with >99.5% ee.

| Step | Reactants | Conditions | Product | Enantiomeric Excess (ee) | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Fluorinated aldehyde + acetylglycine + acetic anhydride | Multicomponent reaction | Azalactone intermediate (56) | N/A | Efficient formation |

| 2 | Azalactone (56) | Basic hydrolysis | Intermediate acid (57) | Racemic | |

| 3 | Acid (57) | Catalytic hydrogenation | Racemic difluorophenylalanine (58) | Racemic | |

| 4 | Racemic (58) | Enzymatic hydrolysis (Bacillus sp. protease) | (S)-N-acetyl acid (59) | >99.5% ee | Selective hydrolysis |

This approach is versatile for preparing fluorinated phenylalanines with high enantiomeric purity after enzymatic resolution.

Resolution Techniques for Optical Purity

Chiral Chromatographic Separation

Resolution of racemic mixtures can be achieved by chiral chromatographic methods using chiral stationary phases (CSP). Techniques such as Multi-Column Chromatography (MCC) and Simulated Moving Bed (SMB) chromatography allow efficient separation of enantiomers.

- The process involves passing the racemic mixture through CSP-packed columns with a suitable mobile phase.

- Enantiomers are separated based on differential interaction with the chiral phase.

- MCC and SMB modes provide scalable and continuous resolution suitable for industrial applications.

Enzymatic Resolution

Enzymatic methods exploit the stereoselectivity of enzymes such as acylases or proteases to selectively hydrolyze one enantiomer in a racemic mixture, enabling isolation of the desired (S)-enantiomer.

- Conditions are typically mild (pH ~8.0, 30–40 °C).

- Co-factors like CoCl2 may enhance enzyme activity.

- Timeframes range from hours to days depending on enzyme and substrate.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Enzymes | Optical Purity (ee) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multicomponent condensation + reductive cleavage | Oxazolone formation + reduction | Red phosphorus, hydroiodic acid | Moderate to high | Straightforward, versatile | Use of harsh reducing agents |

| Asymmetric hydrogenation | α-Amidocinnamic acid intermediate + hydrogenation + enzymatic hydrolysis | Me-BoPhoz ligand, transition metal catalyst, acylase | >99% | High enantioselectivity, mild conditions | Requires chiral catalyst, longer reaction times |

| Erlenmeyer azalactone + enzymatic resolution | Azalactone formation + hydrolysis + hydrogenation + enzymatic hydrolysis | Bacillus sp. protease | >99.5% | High enantiomeric purity | Multiple steps, racemic intermediate |

| Chiral chromatographic resolution | Separation of racemic mixture on CSP columns | CSP-packed columns (MCC, SMB) | >95% | Scalable, continuous process | Requires specialized equipment |

Research Findings and Notes

- The use of ferrocene-based ligands like Me-BoPhoz in asymmetric hydrogenation provides excellent enantioselectivity for fluorinated phenylalanine derivatives, including 3-bromo-4-fluoro substituted compounds.

- Enzymatic hydrolysis under mild conditions is effective for achieving high enantiomeric excess without racemization or degradation.

- Reductive ring cleavage with red phosphorus/hydroiodic acid is a classical method but involves hazardous reagents, which may limit large-scale application.

- Chiral chromatographic methods offer an industrially viable route for resolution but require investment in chiral stationary phases and process optimization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide is an organic compound with a unique structure consisting of an amino group, a propanamide backbone, and a phenyl ring with bromine and fluorine substituents. Its molecular formula is , and it has a molecular weight of approximately 263.08 g/mol. The presence of bromine and fluorine atoms enhances its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and biochemistry.

Scientific Research Applications

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide has several applications across different fields. Due to its unique structural properties, the compound can be used to study protein interactions and enzyme functions. Interaction studies typically focus on its binding affinity to various biological targets, and techniques such as surface plasmon resonance, nuclear magnetic resonance spectroscopy, and molecular docking studies are employed to elucidate these interactions. Understanding these interactions helps predict the compound's pharmacological and potential side effects, which is crucial for its application in therapeutic contexts.

- Biochemistry The compound can be used to study protein interactions and enzyme functions.

- Medicinal Chemistry The presence of halogen atoms in the phenyl group enhances its chemical reactivity and potential biological activity, making it an interesting subject for research.

- Material Science It may also have applications in material science.

The biological activity of (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide is likely influenced by its structural characteristics. Compounds with similar structures often exhibit pharmacological properties such as enzyme inhibition or receptor modulation. Research indicates that this compound may interact with specific molecular targets, potentially affecting biochemical pathways associated with various diseases. For instance, it may play a role in studies related to neurotransmitter systems or enzyme-substrate interactions.

Related Compounds

Several compounds share structural similarities with (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (2S)-2-amino-3-(4-bromophenyl)propanamide | Contains a bromophenyl substituent | Lacks fluorine substitution |

| (2S)-2-amino-3-(4-fluorophenyl)propanamide | Fluorinated structure | No bromine substituent |

| (2S)-2-amino-3-(4-chlorophenyl)propanamide | Contains chlorophenyl substituent | Different halogen properties |

| (2S)-3-(4-bromo-2-fluorophenyl)-propanoic acid | Similar backbone | Variation in acid vs amide structure |

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Halogenation Patterns

- Target Compound : The 4-bromo-2-fluoro-phenyl group provides a unique electronic profile, balancing steric bulk and lipophilicity. Bromine increases molecular weight (Br: ~80 Da) and may enhance binding via halogen bonding, while fluorine improves metabolic stability .

- Analog 1: (2S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamide () replaces halogens with hydroxyl and methyl groups. Methyl groups enhance steric hindrance, which may limit receptor interactions .

- Analog 2: (2S)-2-Amino-3-(4-methoxyphenyl)propanamide () substitutes bromo/fluoro with a methoxy group.

(b) Bioactivity Implications

- Compounds with halogenated aromatic rings (e.g., 4-bromo-2-fluoro) generally exhibit higher receptor binding specificity in peptidomimetic systems compared to non-halogenated derivatives. For example, opioid receptor analogs with hydroxy or methoxy groups () showed moderate activity (e.g., compound 15a: ESI-MS 466.1 [M+Na]+), whereas halogenated variants often display enhanced potency due to improved hydrophobic interactions .

Backbone Modifications

(a) Propanamide vs. Pentanamide Derivatives

- The target compound’s propanamide backbone is shorter than pentanamide analogs (e.g., compound 16 in : 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide). Extended backbones (e.g., pentanamide) allow for additional functional groups (e.g., nitroguanidino), which may enhance interactions with polar enzyme pockets but increase molecular weight and reduce bioavailability .

(b) Thiazolyl vs. Bicyclic Modifications

- Thiazolyl-containing analogs (, e.g., compound 10: 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide) exhibit distinct bioactivity profiles.

Structural and Functional Comparison Table

Biological Activity

(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide is a compound of growing interest in medicinal chemistry due to its unique structural features, including an amino group, a propanamide backbone, and a phenyl ring substituted with bromine and fluorine atoms. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 263.08 g/mol. The presence of halogen atoms enhances its chemical reactivity, making it a candidate for various biological interactions.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties, particularly in enzyme inhibition and receptor modulation. Compounds with similar structural characteristics have been shown to interact with specific molecular targets, potentially influencing biochemical pathways associated with various diseases.

Key Potential Activities:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter systems, affecting receptor activity and signaling pathways.

Structure-Activity Relationships (SAR)

The biological activity of compounds similar to this compound often depends on the nature of substituents on the phenyl ring. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the potency and selectivity of these compounds against specific biological targets .

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2S)-2-amino-3-(4-bromophenyl)propanamide | Bromophenyl substituent | Moderate enzyme inhibition |

| (2S)-2-amino-3-(4-fluorophenyl)propanamide | Fluorinated structure | Enhanced receptor affinity |

| (2S)-3-(4-bromo-2-fluorophenyl)-propanoic acid | Different functional groups | Varying activity profiles |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often optimized for yield and purity. Techniques include:

- Continuous Flow Reactors : For efficient synthesis.

- Automated Synthesis Equipment : To enhance reproducibility and scalability.

Interaction Studies

Studies employing techniques such as surface plasmon resonance and molecular docking have been used to elucidate the binding affinity of this compound to various biological targets. These interactions are crucial for predicting pharmacological effects and potential side effects in therapeutic contexts.

Comparative Analyses

Comparative studies have demonstrated that compounds with similar structures can exhibit vastly different biological activities based on minor structural variations. For example, compounds with different halogen substitutions showed varying degrees of inhibition against specific enzymes or receptors, highlighting the importance of precise structural modifications in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.